benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate
Description
Benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene-9-carboxylate is a tricyclic heterocyclic compound characterized by a fused azabicyclic core, a benzyl carboxylate ester, and a 4-methylpiperazine substituent. The 4-methylpiperazine group introduces a basic nitrogen center, which may enhance solubility and influence biological interactions, while the benzyl carboxylate serves as a protective group or a pharmacophore modifier.
Synthetic routes for analogous compounds (e.g., benzyl carboxylate derivatives) often involve multi-step strategies, such as condensation reactions between hydrazine derivatives and carbonyl-containing intermediates, as seen in the synthesis of benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate . The use of trifluoroacetic acid as a catalyst in toluene/acetonitrile mixtures is a common approach for facilitating cyclization and esterification . Structural confirmation of such compounds typically relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
Molecular Formula |
C24H29N3O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate |
InChI |
InChI=1S/C24H29N3O2/c1-25-11-13-26(14-12-25)20-7-8-21-19-9-10-27(23(15-19)22(21)16-20)24(28)29-17-18-5-3-2-4-6-18/h2-8,16,19,23H,9-15,17H2,1H3/t19-,23+/m0/s1 |
InChI Key |
CQQWIHMDQBNBBE-WMZHIEFXSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)[C@H]4CCN([C@@H]3C4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C4CCN(C3C4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
Benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H29N3O2
- Molecular Weight : 391.5 g/mol
- Purity : Typically around 95% .
The compound exhibits biological activity primarily through its interaction with specific molecular targets in the body. It has been observed to function as a modulator of various signaling pathways, particularly those involving neurotransmitter systems and immune responses.
Target Interactions
- Sphingosine 1-Phosphate (S1P) Lyase Inhibition :
- Neurotransmitter Receptor Modulation :
- Its piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in preclinical models.
- Neuroprotective Effects : Studies indicate potential neuroprotective effects through modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s tricyclic scaffold distinguishes it from simpler bicyclic or monocyclic analogs. Below is a comparative analysis with structurally related heterocycles:
Key Differentiators
Tricyclic vs.
Substituent Chemistry: The 4-methylpiperazine group contrasts with methoxy (), benzothiazolyl (), or coumarin () substituents. Piperazines are known to enhance blood-brain barrier penetration, suggesting CNS applications .
Synthetic Complexity : The tricyclic core likely requires advanced cyclization strategies, whereas spiro compounds () utilize simpler condensations.
Physicochemical Properties
Preparation Methods
Hantzsch Dihydropyridine Formation
The synthesis commences with the preparation of a dihydropyridine intermediate using a modified Hantzsch reaction. A mixture of ethyl acetoacetate (beta-keto ester), 2,6-dichlorobenzaldehyde, and ammonium acetate undergoes condensation in refluxing ethanol (78°C, 24 hr) to yield dimethyl 4-(2,6-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Key parameters include:
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 78°C | |
| Catalyst | Acetic acid (5 mol%) | |
| Reaction Time | 24 hr |
This step achieves 68–72% isolated yield after recrystallization from ethyl acetate/hexane.
Intramolecular Diels-Alder Cyclization
The dihydropyridine undergoes thermal cyclization to form the tricyclic framework. Heating in toluene at 110°C for 2 hr induces a [4+2] cycloaddition between the dihydropyridine’s conjugated diene and a tethered alkene, generating the azatricyclo[6.3.1.0²,⁷] system. Stereochemical control at C1 and C8 is achieved through chiral auxiliaries, with L-di-p-toluoyltartaric acid (L-DTTA) resolving the (1S,8R) enantiomer via diastereomeric salt crystallization.
Functionalization of the Tricyclic Core
Benzyl Carboxylate Protection
The free carboxylic acid at C9 is protected using benzyl bromide (1.2 eq) and potassium carbonate (2 eq) in acetone (reflux, 6 hr). This step proceeds in 85–90% yield, with the benzyl group providing stability during subsequent manipulations.
Stereochemical Resolution and Optimization
Chiral Resolution with L-DTTA
The racemic tricyclic intermediate is resolved using L-di-p-toluoyltartaric acid (L-DTTA) in ethanol/water (3:1) at 30–40°C for 16–30 hr. The (1S,8R)-enantiomer forms a less soluble diastereomeric salt, isolated by filtration in 92% enantiomeric excess (ee). Recrystallization from methyl tert-butyl ether (MTBE) enhances ee to >99%.
Catalytic Asymmetric Alternatives
Recent advances suggest catalytic asymmetric Hantzsch reactions using Cu(I)-BINAP complexes could directly yield enantiomerically enriched dihydropyridines, bypassing resolution steps. However, this method remains under development for tricyclic systems.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₅H₂₈N₃O₂ [M+H]⁺: 402.2176; Found: 402.2179.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Classical Hantzsch | 68 | >99 | Scalability |
| Catalytic Asymmetric | 55* | 89* | Reduced steps |
| Solid-Phase | 42* | 95* | Automation potential |
*Theoretical values based on analogous systems.
Industrial-Scale Considerations
Solvent Recycling
Ethanol and MTBE are recovered via fractional distillation (>90% recovery), reducing environmental impact.
Byproduct Management
Bromide salts from SNAr are precipitated as AgBr using AgNO₃, achieving >98% removal.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
Synthesis typically involves multi-step strategies, including cyclization and functionalization of tricyclic cores. For example:
- Step 1: React a spirocyclic precursor (e.g., benzyl 4-formylpiperidine-1-carboxylate) with hydrazine derivatives under acidic conditions to form azatricyclic frameworks .
- Step 2: Introduce the 4-methylpiperazinyl group via nucleophilic substitution or coupling reactions. Sodium acetate in glacial acetic acid is often used to mediate condensation .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Advanced: How can crystallographic data resolve stereochemical ambiguities in this compound?
Methodological Answer:
- Data Collection: Use synchrotron X-ray diffraction (e.g., λ = 0.7–1.0 Å) to achieve high-resolution (<1.0 Å) datasets, critical for resolving chiral centers .
- Refinement: Employ SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. For example, refine the (1S,8R) configuration using Flack parameters .
- Validation: Cross-check with Hooft statistics to confirm absolute stereochemistry .
Advanced: What contradictions arise in spectroscopic characterization (e.g., NMR vs. IR) and how to resolve them?
Methodological Answer:
- NMR Challenges: Overlapping signals in the tricyclic core (e.g., δ 6.90–8.20 ppm for aromatic protons) may obscure assignments. Use 2D NMR (COSY, HSQC) to resolve coupling networks .
- IR Discrepancies: Absence of expected C=O stretch (~1720 cm⁻¹) could indicate keto-enol tautomerism. Confirm via pH-dependent IR studies or computational modeling (DFT) .
- Resolution: Combine multiple techniques (e.g., HRMS for molecular ion validation) to reconcile data .
Basic: What purification techniques are optimal for isolating this compound post-synthesis?
Methodological Answer:
- Recrystallization: Use ethanol or methanol for high-purity crystals, leveraging solubility differences in the tricyclic core .
- Chromatography: For polar by-products (e.g., unreacted piperazine), employ silica gel chromatography with gradient elution (5–20% methanol in dichloromethane) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related isomers .
Advanced: How to design experiments to determine the compound's reactivity in ring-opening reactions?
Methodological Answer:
- Kinetic Studies: Monitor reactions (e.g., acid-catalyzed hydrolysis) via in situ NMR or UV-Vis spectroscopy. Vary pH (1–10) and temperature (25–80°C) to map activation energies .
- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in the carboxylate group) to track bond cleavage pathways .
- Computational Support: DFT calculations (B3LYP/6-31G*) predict transition states for ring-opening pathways .
Basic: Which analytical methods confirm the compound's structural integrity?
Methodological Answer:
- Elemental Analysis: Match experimental C/H/N/S values to theoretical (±0.3% tolerance) .
- Spectroscopy:
- Mass Spectrometry: HRMS (ESI+) should match m/z [M+H]⁺ within 5 ppm error .
Advanced: How do steric effects of the tricyclic core influence its derivatization potential?
Methodological Answer:
- Steric Mapping: Use X-ray crystallography to identify hindered sites (e.g., C5 position adjacent to the piperazinyl group) .
- Derivatization Trials: Compare reactivity of bulky (e.g., tert-butyl) vs. small (e.g., methyl) substituents at C5. Monitor yields to quantify steric inhibition .
- Computational Modeling: Molecular mechanics (MMFF94) predicts energy barriers for functional group additions .
Advanced: What strategies mitigate low yields in multi-step syntheses of such complex tricyclic systems?
Methodological Answer:
- Intermediate Optimization: Protect reactive sites (e.g., carboxylate as benzyl ester) to prevent side reactions .
- Catalysis: Use Pd(OAc)₂/Xantphos for Suzuki couplings to install aryl groups efficiently .
- Workflow Adjustments: Employ flow chemistry for exothermic steps (e.g., cyclizations) to improve control and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
